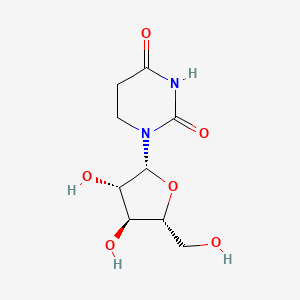
1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H14N2O6 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant biological implications. Often referred to as 5,6-dihydrouridine or related derivatives, this compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₆ |
| Molecular Weight | 246.22 g/mol |
| CAS Number | 5627-05-4 |
| Solubility | DMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml |
| Density | 1.614 g/cm³ (predicted) |
| pKa | 12.40 (predicted) |
| Stability | Hygroscopic |
The primary biological activity of this compound is attributed to its role as an inhibitor of cytidine deaminase (CDA). By inhibiting CDA, it prevents the conversion of cytidine to uridine and thus modulates nucleoside metabolism. This mechanism is particularly relevant in cancer therapy where tumor cells often exhibit high levels of CDA expression.
Inhibition of Cell Proliferation
Research indicates that this compound can inhibit cell proliferation through cell cycle regulation. Studies have shown that it induces G1 phase arrest in various cancer cell lines, leading to reduced cell division and increased apoptosis rates in cancerous tissues .
Oncology
This compound has been investigated for its potential use in cancer treatment:
- Case Study : In a study involving human leukemia cells (HL-60), treatment with this compound resulted in a significant decrease in cell viability compared to controls. The study concluded that the compound's ability to inhibit CDA led to altered metabolic pathways that favor apoptosis over proliferation .
Viral Infections
The compound also exhibits antiviral properties. It has been shown to inhibit viral replication in certain RNA viruses by interfering with nucleoside metabolism:
Properties
Molecular Formula |
C9H14N2O6 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
ZPTBLXKRQACLCR-CCXZUQQUSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















